molecular formula C10H12ClN3 B14177217 5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine CAS No. 918134-83-5

5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine

Cat. No.: B14177217
CAS No.: 918134-83-5
M. Wt: 209.67 g/mol
InChI Key: OVCRQVHRSLIVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C10H12ClN3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5-chloroanthranilic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative .

Industrial Production Methods

the general approach involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1,4-dihydroquinazolin-4-one
  • 6-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
  • 5-Bromo-N,4-dimethyl-1,4-dihydroquinazolin-2-amine

Uniqueness

5-Chloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position and the dimethylamino group at the 4-position contribute to its reactivity and potential biological activities .

Properties

CAS No.

918134-83-5

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine

InChI

InChI=1S/C10H12ClN3/c1-6-9-7(11)4-3-5-8(9)14-10(12-2)13-6/h3-6H,1-2H3,(H2,12,13,14)

InChI Key

OVCRQVHRSLIVTD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2Cl)NC(=NC)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.